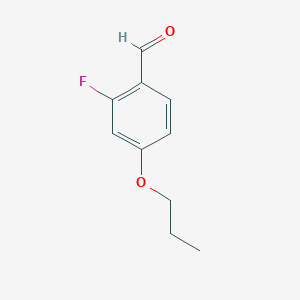

2-Fluoro-4-propoxybenzaldehyde

Beschreibung

Contextualization of Aromatic Aldehydes in Chemical Research

Aromatic aldehydes are a class of organic compounds distinguished by an aromatic ring bonded to a formyl (–CHO) group. Current time information in Bangalore, IN. This structural arrangement makes them fundamental building blocks in organic synthesis. They serve as crucial intermediates in the production of a wide array of products, including pharmaceuticals, dyes, fragrances, and other specialty materials. Current time information in Bangalore, IN.nih.gov

The reactivity of the aldehyde group allows for a variety of important chemical transformations. Aromatic aldehydes readily participate in condensation reactions, such as the Aldol (B89426) and Perkin reactions, which are classic methods for forming new carbon-carbon bonds. Current time information in Bangalore, IN. They are also key reactants in the synthesis of Schiff bases, a class of compounds with a carbon-nitrogen double bond (azomethine group), which are recognized for their diverse biological activities and applications as catalysts, pigments, and polymer stabilizers. nih.govbldpharm.com The ongoing development of novel and more efficient methods for synthesizing aromatic aldehydes continues to be an active area of chemical research. google.com

Significance and Research Landscape of Fluorinated Benzaldehydes

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as acidity, lipophilicity, and metabolic stability, compared to their non-fluorinated counterparts. google.com In the context of benzaldehydes, fluorination has become a valuable strategy, particularly in the field of medicinal chemistry.

Fluorinated benzaldehydes are prized as precursors and building blocks for creating new active pharmaceutical ingredients (APIs). mdpi.com Their unique electronic properties are leveraged to enhance biological activity and to "block" sites on a molecule that would otherwise be vulnerable to metabolic breakdown. google.commdpi.com Consequently, these compounds are instrumental in the synthesis of a wide range of heterocyclic scaffolds and complex molecules intended for drug discovery programs. mdpi.com Research in this area focuses on both the synthesis of novel fluorinated benzaldehydes and their application in creating new therapeutic agents, including antiviral and anti-inflammatory drugs. google.comnih.gov

Specific Academic Relevance of 2-Fluoro-4-propoxybenzaldehyde

This compound (CAS No. 883543-14-4) is a disubstituted aromatic aldehyde that combines the structural features of both a fluorinated benzaldehyde (B42025) and an alkoxybenzaldehyde. bldpharm.com Its academic and industrial relevance stems primarily from its potential use as a specialized building block in the synthesis of functional molecules, particularly for pharmaceutical applications.

The synthesis of this compound can be achieved through established organic chemistry methods. A common route involves the alkylation of its corresponding precursor, 2-fluoro-4-hydroxybenzaldehyde (B1296990). This reaction is typically performed by deprotonating the hydroxyl group with a suitable base, followed by reaction with a propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane) to form the propoxy ether linkage. google.com

The primary documented application of this compound is found in patent literature, where it is identified as a potentially active ingredient. Specifically, a US patent lists this compound among a series of aromatic aldehydes for use in pharmaceutical and cosmetic compositions designed for the topical treatment of inflammation-related dermatological conditions. google.com This highlights its relevance in the research and development of new therapeutic agents.

The importance of this compound is further contextualized by the known applications of its direct precursor, 2-fluoro-4-hydroxybenzaldehyde. This precursor is a documented intermediate in the synthesis of novel melanin (B1238610) concentrating hormone receptor antagonists and other complex, fused heterocyclic systems with medicinal potential. This suggests that this compound is a valuable intermediate for creating structurally similar, next-generation compounds for biological screening and drug development.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 883543-14-4 |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Structure | A benzene (B151609) ring substituted with a fluorine atom at position 2, a propoxy group at position 4, and an aldehyde group at position 1. |

| Data sourced from supplier information. bldpharm.com |

Research Context and Applications

| Area of Research | Finding | Source |

| Organic Synthesis | Can be synthesized via alkylation of 2-fluoro-4-hydroxybenzaldehyde. | google.com |

| Medicinal Chemistry | Listed as a compound for use in topical compositions for treating inflammatory dermatological conditions. | google.com |

| Pharmaceutical Development | Its precursor is used to synthesize hormone receptor antagonists, indicating its potential as a building block for complex therapeutic molecules. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUMYIXICXOQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Propoxybenzaldehyde and Its Precursors

Precursor Synthesis Strategies

The cornerstone of synthesizing 2-Fluoro-4-propoxybenzaldehyde is the efficient construction of its precursors, primarily 2-Fluoro-4-hydroxybenzaldehyde (B1296990). This section explores the synthetic routes to this key intermediate and the fundamental approaches to incorporating the fluoro and propoxy functionalities.

Synthesis of 2-Fluoro-4-hydroxybenzaldehyde and Related Halogenated Benzaldehydes

A prominent and well-documented method for the synthesis of 2-Fluoro-4-hydroxybenzaldehyde begins with 3-fluorophenol as the starting material. This multi-step synthesis involves a sequence of protection, halogenation, Grignard reaction, formylation, and deprotection. google.com

The initial step involves the protection of the hydroxyl group of 3-fluorophenol to prevent its interference in subsequent reactions. A common protecting group is the isopropyl group, introduced by reacting 3-fluorophenol with 2-bromopropane in the presence of a base such as potassium carbonate. This reaction yields 1-fluoro-3-isopropoxybenzene. google.com

The subsequent step is the regioselective bromination of the protected phenol (B47542). The isopropoxy group directs the bromination to the position para to it and ortho to the fluorine atom, yielding 1-bromo-2-fluoro-4-isopropoxybenzene. This halogenated intermediate is crucial for the introduction of the aldehyde group. google.com

The aldehyde functionality is then introduced via a Grignard reaction followed by formylation. The bromo-intermediate is converted to its Grignard reagent by reacting it with magnesium metal. This organometallic species is then treated with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. google.com

Finally, the protecting group is removed to unveil the hydroxyl group. In the case of an isopropyl protecting group, this is typically achieved by treatment with a Lewis acid like boron trichloride, yielding the desired 2-Fluoro-4-hydroxybenzaldehyde. google.com

| Step | Reactants | Reagents | Product |

| 1. Protection | 3-Fluorophenol | 2-Bromopropane, K₂CO₃ | 1-Fluoro-3-isopropoxybenzene |

| 2. Bromination | 1-Fluoro-3-isopropoxybenzene | Brominating agent | 1-Bromo-2-fluoro-4-isopropoxybenzene |

| 3. Formylation | 1-Bromo-2-fluoro-4-isopropoxybenzene | Mg, DMF | 2-Fluoro-4-isopropoxybenzaldehyde |

| 4. Deprotection | 2-Fluoro-4-isopropoxybenzaldehyde | BCl₃ | 2-Fluoro-4-hydroxybenzaldehyde |

Approaches for Introducing Propoxy and Fluoro Moieties

The introduction of the fluoro moiety is most effectively achieved by starting with a commercially available fluorinated precursor, such as 3-fluorophenol. This approach ensures the presence of the fluorine atom in the desired position from the outset of the synthesis.

The propoxy group is typically introduced later in the synthetic sequence through an etherification reaction, as detailed in the following section. This strategy avoids potential complications that might arise from subjecting the propoxy group to the harsh conditions of the preceding synthetic steps.

Alkylation and Etherification Reactions

The introduction of the propoxy group onto the phenolic oxygen of 2-Fluoro-4-hydroxybenzaldehyde is a critical step in the synthesis of the final target compound. This transformation is typically achieved through alkylation, with the Williamson ether synthesis being a prominent and versatile method.

Williamson Ether Synthesis in Analogous Systems

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and displaces the halide from the alkyl halide. masterorganicchemistry.comwikipedia.org

In the context of synthesizing this compound, the first step is the deprotonation of the hydroxyl group of 2-Fluoro-4-hydroxybenzaldehyde to form the corresponding phenoxide. This is typically achieved using a suitable base, such as sodium hydride or potassium carbonate. The resulting phenoxide then acts as the nucleophile in the subsequent reaction with a propyl halide, such as 1-bromopropane or 1-iodopropane (B42940).

The choice of solvent is important for the success of the Williamson ether synthesis. Polar aprotic solvents like DMF, DMSO, or acetone are often used as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Fluoro-4-hydroxybenzaldehyde | 1-Bromopropane | K₂CO₃ | DMF | This compound |

| 2-Fluoro-4-hydroxybenzaldehyde | 1-Iodopropane | NaH | THF | This compound |

Propoxylation Strategies for 4-Substituted Benzaldehydes

The propoxylation of 4-substituted benzaldehydes, particularly those bearing a hydroxyl group, is a common transformation in organic synthesis. The general principles of the Williamson ether synthesis are directly applicable to these substrates.

For instance, the synthesis of 1-fluoro-3-isopropoxybenzene from 3-fluorophenol and 2-bromopropane, as described in the precursor synthesis, serves as a strong analogous precedent for the propoxylation of 2-Fluoro-4-hydroxybenzaldehyde. google.com In this reported procedure, potassium carbonate is used as the base in acetonitrile as the solvent, and the reaction is heated to drive it to completion. google.com

A similar strategy can be envisioned for the propoxylation of 2-Fluoro-4-hydroxybenzaldehyde. The reaction would involve treating the starting material with 1-bromopropane or 1-iodopropane in the presence of a base like potassium carbonate or cesium carbonate in a suitable polar aprotic solvent.

Formylation and Aldehyde Group Introduction

The introduction of the aldehyde group is a pivotal step in the synthesis of benzaldehydes. Several methods are available for the formylation of aromatic rings, particularly those that are activated by electron-donating groups such as hydroxyl or alkoxy groups.

As previously discussed, one effective method for introducing the aldehyde group involves the reaction of a Grignard reagent with DMF. google.com This method is particularly useful when starting from a halogenated precursor.

Other classical formylation reactions that can be considered for the synthesis of these compounds include:

The Duff Reaction: This reaction uses hexamine as the formylating agent in the presence of an acid, typically on highly activated aromatic substrates like phenols.

The Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride.

The Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings.

Grignard Reagent Exchange with DMF

A prominent method for the synthesis of 2-fluoro-4-alkoxybenzaldehydes involves the formation of a Grignard reagent from a halogenated precursor, followed by formylation with N,N-dimethylformamide (DMF). This approach is exemplified in the synthesis of the closely related analog, 2-fluoro-4-isopropoxybenzaldehyde, which serves as a direct model for the preparation of the propoxy derivative. google.com

The synthesis begins with a suitable precursor, 1-bromo-2-fluoro-4-propoxybenzene. This intermediate is dissolved in an anhydrous etheral solvent, typically tetrahydrofuran (THF). The solution is cooled to a low temperature, generally between -10 °C and 0 °C, to control the exothermic nature of the subsequent Grignard formation. google.com An organomagnesium reagent, such as isopropylmagnesium chloride, is then added dropwise. This initiates a halogen-magnesium exchange reaction, converting the aryl bromide into the corresponding arylmagnesium chloride (a Grignard reagent).

Once the Grignard reagent formation is complete, the formylating agent, DMF, is added to the reaction mixture while maintaining a low temperature. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF. The resulting intermediate is then hydrolyzed during an acidic workup to yield the final product, this compound. google.com

Table 1: Reaction Conditions for Grignard-based Synthesis of 2-Fluoro-4-alkoxybenzaldehyde

| Parameter | Condition |

|---|---|

| Starting Material | 1-Bromo-2-fluoro-4-propoxybenzene |

| Reagents | Isopropylmagnesium chloride, N,N-Dimethylformamide (DMF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -10 °C to 0 °C for Grignard exchange; -15 °C for formylation |

| Workup | Acidic quench (e.g., 2N HCl) |

This data is based on the synthesis of the analogous compound 2-fluoro-4-isopropoxybenzaldehyde. google.com

Other Aldehyde Synthesis Methodologies

Beyond the Grignard route, other classical formylation reactions represent viable strategies for the synthesis of this compound from its precursor, 1-fluoro-3-propoxybenzene. These methods rely on the electrophilic substitution of the activated aromatic ring.

Vilsmeier-Haack Reaction : This reaction is a widely used method for the formylation of electron-rich aromatic compounds. cambridge.orgorganic-chemistry.orgchemistrysteps.comnrochemistry.comchemistry-reaction.com The precursor, 1-fluoro-3-propoxybenzene, possesses an activating propoxy group, making it a suitable substrate. The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃). organic-chemistry.orgnrochemistry.com The electrophilic iminium salt attacks the aromatic ring, preferentially at the para-position to the strong activating propoxy group and ortho to the weakly deactivating fluoro group, followed by hydrolysis to yield the aldehyde.

Duff Reaction : The Duff reaction is another method for the formylation of activated aromatic rings, particularly phenols. chemeurope.comwikipedia.orgchem-station.com To utilize this method, the precursor would be 3-fluoro-4-propoxyphenol. The reaction uses hexamethylenetetramine as the formyl source in the presence of an acid, often with glycerol or boric acid as a solvent/catalyst. uni.edu Formylation typically occurs ortho to the hydroxyl group. wikipedia.org Subsequent hydrolysis liberates the aldehyde.

Oxidation of a Benzyl Alcohol : An alternative approach involves the synthesis of the corresponding benzyl alcohol, (2-fluoro-4-propoxyphenyl)methanol, which can then be oxidized to the aldehyde. organic-chemistry.orgchemguide.co.ukwikipedia.org This two-step process avoids direct formylation of the benzene (B151609) ring. A variety of mild oxidizing agents can be employed for the conversion of the primary alcohol to the aldehyde, such as pyridinium chlorochromate (PCC) or methods like the Swern or Dess-Martin periodinane oxidation, which are known to minimize over-oxidation to the carboxylic acid. d-nb.infoyoutube.com

One-Pot and Multistep Synthetic Routes

The synthesis of this compound is typically accomplished via a multistep sequence, as direct one-pot transformations from simple starting materials are not commonly reported. A logical and documented multistep pathway starts from 3-fluorophenol. google.com

Step 1: Etherification The synthesis begins with the protection of the phenolic hydroxyl group as a propyl ether. 3-Fluorophenol is reacted with a propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate and a suitable solvent (e.g., acetonitrile). This Williamson ether synthesis yields the key precursor, 1-fluoro-3-propoxybenzene.

Step 2: Regioselective Bromination The next step involves the introduction of a bromine atom at the position required for subsequent formylation. 1-Fluoro-3-propoxybenzene undergoes electrophilic aromatic substitution with a brominating agent. The directing effects of the fluorine (ortho, para-directing, deactivating) and propoxy (ortho, para-directing, activating) groups guide the bromine to the desired C4 position (para to the propoxy group), resulting in 1-bromo-2-fluoro-4-propoxybenzene.

Step 3: Formylation As detailed in section 2.3.1, the final step is the conversion of the aryl bromide to the aldehyde. This is achieved through a halogen-magnesium exchange to form a Grignard reagent, which is then quenched with DMF to introduce the formyl group, yielding this compound after workup. google.com

This sequential approach allows for controlled functionalization of the aromatic ring, leading to the desired product with high regioselectivity.

Table 2: Multistep Synthetic Route Overview

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | 3-Fluorophenol | 1-Bromopropane, K₂CO₃ | 1-Fluoro-3-propoxybenzene |

| 2 | 1-Fluoro-3-propoxybenzene | Brominating Agent (e.g., NBS, Br₂) | 1-Bromo-2-fluoro-4-propoxybenzene |

| 3 | 1-Bromo-2-fluoro-4-propoxybenzene | i-PrMgCl, DMF | This compound |

This synthetic route is based on the analogous preparation of 2-fluoro-4-isopropoxybenzaldehyde. google.com

Chemical Transformations and Derivatization Studies

Condensation Reactions and Schiff Base Formation

A condensation reaction is a process where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water. libretexts.org The aldehyde group of 2-Fluoro-4-propoxybenzaldehyde is a prime site for such reactions, particularly with amine nucleophiles, leading to the formation of imines, commonly known as Schiff bases.

Synthesis of Iminium Derivatives from Aromatic Aldehydes (e.g., 4-Propoxybenzaldehyde)

The synthesis of iminium derivatives, or Schiff bases, is a fundamental transformation of aromatic aldehydes. This reaction typically involves the condensation of an aldehyde with a primary amine under acidic or basic conditions. redalyc.orgnih.gov For instance, the reaction of 4-propoxybenzaldehyde (B1265824), a close analogue of the title compound, with various primary amines yields the corresponding N-substituted imines.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form the stable imine product. The reaction is often reversible and can be driven to completion by removing the water formed during the reaction. redalyc.org

A variety of catalysts and reaction conditions can be employed to facilitate Schiff base formation. For example, glacial acetic acid is often used as a catalyst in solvents like ethanol (B145695). redalyc.org The reaction proceeds by heating the mixture of the aldehyde and amine under reflux. redalyc.org

Below is a representative table of iminium derivatives synthesized from aromatic aldehydes and various amines, showcasing the diversity of structures that can be achieved through this reaction.

| Aldehyde | Amine | Solvent | Catalyst | Product (Schiff Base) |

| 4-Propoxybenzaldehyde | Aniline | Ethanol | Acetic Acid | N-(4-propoxybenzylidene)aniline |

| 4-Propoxybenzaldehyde | 4-Methylaniline | Toluene | p-Toluenesulfonic acid | N-(4-propoxybenzylidene)-4-methylaniline |

| 4-Propoxybenzaldehyde | 4-Methoxyaniline | Methanol (B129727) | None (reflux) | N-(4-propoxybenzylidene)-4-methoxyaniline |

| 2-Fluorobenzaldehyde | Aniline | Ethanol | Acetic Acid | N-(2-fluorobenzylidene)aniline |

Investigations into Reaction Kinetics and Thermodynamics of Condensation

The rate of condensation is significantly influenced by the electronic nature of the substituents on the aromatic aldehyde. Electron-withdrawing groups, such as a fluorine atom, generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This results in an increased reaction rate. researchgate.net Conversely, electron-donating groups, like the propoxy group, can decrease the reaction rate.

Thermodynamic control versus kinetic control is an important concept in understanding the products of these reactions. youtube.com The formation of the thermodynamically more stable product is favored under conditions of equilibrium, which often involves higher temperatures and longer reaction times. youtube.com The kinetic product, on the other hand, is the one that is formed fastest and is favored at lower temperatures. youtube.com In many Schiff base formations, the conjugated imine is the thermodynamically favored product.

Analogues with Modified Alkoxy Chains

The alkoxy group on the benzaldehyde (B42025) ring can be readily modified to study structure-activity relationships and to fine-tune the physicochemical properties of the resulting derivatives.

Synthesis and Evaluation of Variously Alkoxy-Substituted Benzaldehydes

A variety of methods exist for the synthesis of alkoxy-substituted benzaldehydes. google.com One common approach is the Williamson ether synthesis, where a hydroxybenzaldehyde is treated with an alkyl halide in the presence of a base. orientjchem.org This method allows for the introduction of a wide range of alkoxy chains, from simple methoxy (B1213986) groups to more complex and longer chains.

The synthesis of functionalized benzaldehydes can also be achieved through a one-pot reduction/cross-coupling procedure. nih.govacs.org This method employs a stable aluminum hemiaminal as an intermediate, which protects the aldehyde functionality while allowing for subsequent cross-coupling reactions with organometallic reagents. nih.govacs.org

The evaluation of these analogues often involves spectroscopic characterization (e.g., NMR, IR) and assessment of their biological or material properties. For example, various alkoxy-substituted benzaldehydes have been synthesized and evaluated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net

The following table summarizes the synthesis of different alkoxy-substituted benzaldehydes.

| Starting Material | Alkylating Agent | Base | Solvent | Product |

| 4-Hydroxybenzaldehyde | Propyl bromide | K₂CO₃ | Acetone | 4-Propoxybenzaldehyde |

| 4-Hydroxybenzaldehyde | Ethyl bromide | NaH | DMF | 4-Ethoxybenzaldehyde |

| 4-Hydroxybenzaldehyde | Butyl iodide | K₂CO₃ | Acetonitrile | 4-Butoxybenzaldehyde |

| 2-Fluoro-4-hydroxybenzaldehyde (B1296990) | Propyl bromide | K₂CO₃ | Acetone | This compound |

Heterocyclic Ring Formation

The aldehyde functionality of fluorobenzaldehydes is a versatile starting point for the synthesis of various heterocyclic rings, which are important scaffolds in medicinal chemistry.

Synthesis of Oxazolidines and Imidazolidines from Fluorobenzaldehydes

Oxazolidines and imidazolidines are five-membered heterocyclic compounds that can be synthesized from the condensation of aldehydes with 2-aminoalcohols and 1,2-diamines, respectively. organic-chemistry.orgnih.gov The presence of a fluorine atom on the benzaldehyde ring can influence the reactivity and properties of the resulting heterocyclic products.

The synthesis of oxazolidines involves the reaction of a fluorobenzaldehyde with a β-amino alcohol, which initially forms a hemiaminal that then cyclizes to the oxazolidine (B1195125) ring. organic-chemistry.orgscirp.org This reaction can be catalyzed by acids or can proceed under neutral or even basic conditions. organic-chemistry.orgorganic-chemistry.org

Similarly, imidazolidines are formed by the condensation of a fluorobenzaldehyde with a 1,2-diamine, such as ethylenediamine. nih.gov The reaction typically proceeds through the formation of a di-Schiff base intermediate, which then cyclizes to the imidazolidine (B613845) ring. nih.gov

A practical synthesis of indazoles, another class of heterocyclic compounds, has been developed from the reaction of o-fluorobenzaldehydes with hydrazine. nih.govresearchgate.net This reaction highlights the utility of fluorobenzaldehydes in constructing diverse heterocyclic systems.

The table below provides examples of heterocyclic ring formation from fluorobenzaldehydes.

| Fluorobenzaldehyde | Reactant | Product Type |

| 2-Fluorobenzaldehyde | Ethanolamine | Oxazolidine |

| 2-Fluorobenzaldehyde | Ethylenediamine | Imidazolidine |

| 4-Fluorobenzaldehyde | N-Methylethanolamine | Oxazolidine |

| 2-Fluorobenzaldehyde | Hydrazine | Indazole |

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Thiazolidinediones) from Aldehyde Precursors

The electrophilic carbon atom of the aldehyde group in this compound readily participates in condensation reactions with various nucleophiles, making it a valuable building block for the synthesis of nitrogen-containing heterocycles.

Thiazolidinediones:

One of the most common methods for synthesizing derivatives of thiazolidinedione involves the Knoevenagel condensation between an aldehyde and the active methylene (B1212753) group of the 2,4-thiazolidinedione (B21345) ring. This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyrrolidine, and results in the formation of a 5-benzylidene-2,4-thiazolidinedione derivative. researchgate.netresearchgate.net Aromatic aldehydes are excellent substrates for this transformation. researchgate.netnih.gov

In a representative synthesis, this compound would react with 2,4-thiazolidinedione to yield 5-(2-Fluoro-4-propoxybenzylidene)thiazolidine-2,4-dione. This class of compounds, known as glitazones, has been extensively studied in medicinal chemistry. mdpi.comscispace.comnih.gov

Table 1: Representative Knoevenagel Condensation for Thiazolidinedione Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

Pyrroles and Pyridines:

While specific literature detailing the use of this compound in pyrrole (B145914) or pyridine (B92270) synthesis is not prevalent, its chemical properties make it a suitable candidate for classical heterocyclic synthesis reactions.

Pyrrole Synthesis: General methods for synthesizing substituted pyrroles often involve the condensation of aldehydes, amines, and dicarbonyl compounds. nih.govorganic-chemistry.orgresearchgate.net For instance, in multicomponent reactions, an aldehyde can react with an amine and a β-ketoester in a process that ultimately leads to a cyclization and dehydration, forming the pyrrole ring. The aldehyde carbon of this compound can be incorporated into the final pyrrole structure.

Pyridine Synthesis: The Hantzsch pyridine synthesis is a well-established method that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. As the aldehyde component, this compound could be employed to generate pyridine rings bearing its characteristic 2-fluoro-4-propoxyphenyl substituent.

Other Functional Group Transformations (e.g., Oxidation, Reduction)

The aldehyde group is readily converted to other important functional groups, namely carboxylic acids via oxidation and alcohols via reduction.

Oxidation to Carboxylic Acid:

The aldehyde functional group of this compound can be efficiently oxidized to form the corresponding carboxylic acid, 2-Fluoro-4-propoxybenzoic acid . molport.com A variety of oxidizing agents can accomplish this transformation. For substrates with sensitive functional groups, the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, is a particularly mild and effective method that gives high yields without affecting other parts of the molecule.

Table 2: Oxidation of this compound

| Starting Material | Key Reagents | Product |

|---|

Reduction to Alcohol:

The reduction of the aldehyde group yields a primary alcohol. This compound can be readily reduced to (2-Fluoro-4-propoxyphenyl)methanol . This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a standard, mild, and highly effective reagent for this purpose, selectively reducing the aldehyde without affecting the aromatic ring or ether linkage.

Table 3: Reduction of this compound

| Starting Material | Key Reagent | Product |

|---|

Spectroscopic and Structural Elucidation in Research

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are crucial techniques for understanding the electronic structure and photophysical properties of molecules. For 2-Fluoro-4-propoxybenzaldehyde, these methods would provide insights into how the molecule interacts with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound would be expected to reveal absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy, are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. The n → π* transitions, which are generally weaker and of lower energy, involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The substitution pattern on the benzaldehyde (B42025) ring, specifically the presence of the electron-donating propoxy group and the electron-withdrawing fluorine atom, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. However, specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound are not documented in the surveyed literature.

Interactive Data Table: Expected UV-Vis Absorption Data

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) (L mol-1 cm-1) |

| π → π | 250-300 | High |

| n → π | 300-350 | Low |

| Note: This table is based on general principles for substituted benzaldehydes and is not derived from experimental data for this compound. |

Fluorescence Spectroscopy and Photophysical Behavior Studies

Fluorescence spectroscopy could potentially be used to study the emission properties of this compound upon excitation at its absorption wavelengths. Many aromatic aldehydes are known to exhibit fluorescence, and the efficiency of this emission is often dependent on the nature and position of substituents, as well as the solvent environment. The interplay between the electron-donating propoxy group and the electron-withdrawing fluorine atom could influence the fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima).

Detailed photophysical studies would involve measuring parameters such as fluorescence lifetime and quantum yield. However, no specific experimental data on the fluorescence spectrum or other photophysical properties of this compound could be located in the available scientific resources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present.

While crystal structures for numerous substituted benzaldehydes have been reported, a specific crystallographic study for this compound is not available in the Cambridge Structural Database or other surveyed crystallographic databases. Therefore, experimental data on its crystal system, space group, and unit cell dimensions cannot be provided.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (Å3) | Data Not Available |

| Z | Data Not Available |

| Note: This table is a placeholder to illustrate the type of data that would be obtained from an X-ray crystallography study. No experimental data is currently available for this compound. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a good balance between accuracy and computational cost.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its lowest energy state) is determined. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Representative HOMO-LUMO Data for a Benzaldehyde (B42025) Derivative (Note: This is hypothetical data for illustrative purposes, as specific data for 2-Fluoro-4-propoxybenzaldehyde is unavailable.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the aldehyde group or the bending of C-H bonds on the aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for atoms like ¹H and ¹³C. These theoretical shifts are invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale to indicate different potential values:

Red regions indicate a negative electrostatic potential, corresponding to areas with high electron density. These are typically associated with electronegative atoms (like oxygen) and are sites for electrophilic attack.

Blue regions indicate a positive electrostatic potential, corresponding to electron-deficient areas, which are susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the fluorine atom, with positive potential (blue) around the hydrogen atom of the aldehyde group.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a docking simulation, this compound would be treated as the ligand, and a target protein of interest would be the receptor. The software would explore numerous possible binding poses of the ligand within the protein's active site, calculating a score for each pose. This score, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), estimates the strength of the interaction.

The analysis of the best-scoring poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the carbonyl oxygen of the benzaldehyde could act as a hydrogen bond acceptor, while the aromatic ring could engage in pi-stacking or hydrophobic interactions with amino acid residues in the protein's binding pocket.

Table 2: Example of Predicted Binding Affinities and Interactions (Note: This is hypothetical data for illustrative purposes, as specific data for this compound is unavailable.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein X | -7.2 | Tyr84, Phe121, Arg210 |

During docking and more advanced simulations like molecular dynamics, the conformational flexibility of the ligand is considered. The propoxy group of this compound has rotatable bonds, allowing it to adopt different shapes or conformations. Analyzing which conformations are preferred within a protein's binding site provides a more dynamic and realistic picture of the binding event. This analysis helps to understand how the ligand adapts its shape to fit the receptor, a concept known as "induced fit," which can be critical for achieving high binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are pivotal computational tools in medicinal chemistry and drug discovery. These methods aim to correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, while specific and extensive QSAR/SAR studies are not widely published, its structural motifs—a substituted benzaldehyde core—allow for inferences to be drawn from broader studies on analogous compounds.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, such as hydrophobicity, electronics, and sterics. The presence of the fluorine atom at the 2-position and the propoxy group at the 4-position on the benzaldehyde ring significantly influences these properties.

Key Structural Features and Their Potential Impact on Activity:

Propoxy Group (para-position): The propoxy group is an electron-donating group through resonance and also contributes to the lipophilicity of the molecule. The length and branching of the alkoxy chain can influence how the molecule fits into a binding pocket and its absorption, distribution, metabolism, and excretion (ADME) properties.

Aldehyde Group: The aldehyde functional group is a key pharmacophore in many biologically active molecules, capable of forming hydrogen bonds and covalent interactions with biological targets.

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing derivatives with variations at the fluoro and propoxy positions and correlating their measured biological activities with calculated molecular descriptors.

Predictive modeling for biological activity leverages computational algorithms to forecast the therapeutic potential or toxicity of chemical compounds. These models are built upon datasets of known active and inactive compounds and use molecular descriptors to establish a mathematical relationship between chemical structure and biological effect.

For this compound, predictive models could be developed to estimate its activity against various biological targets, such as enzymes or receptors. The process typically involves:

Descriptor Calculation: A wide array of molecular descriptors would be calculated for this compound and related molecules. These descriptors quantify different aspects of the molecular structure, including electronic, steric, topological, and constitutional properties.

Model Building: Machine learning algorithms, such as multiple linear regression, partial least squares, support vector machines, or neural networks, are employed to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously assessed using statistical methods like cross-validation and by testing it on an external set of compounds not used in the model's construction.

The development of accurate predictive models relies on the availability of high-quality data and the appropriate selection of molecular descriptors and machine learning algorithms. nih.gov Such models are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. acs.orgarxiv.orgnih.govyoutube.com

Table 1: Representative Molecular Descriptors for QSAR Modeling of Substituted Benzaldehydes

| Descriptor Category | Example Descriptors | Relevance to this compound |

| Electronic | Hammett constants (σ), Dipole moment, Atomic charges | The electron-withdrawing fluorine and electron-donating propoxy group will significantly alter the electronic landscape of the molecule. |

| Steric | Molar refractivity (MR), Taft steric parameter (Es) | The size and shape of the propoxy group will be a key steric determinant. |

| Hydrophobic | LogP, Hydrophobic surface area | The propoxy group increases lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall shape of the molecule. |

Solvation Effects and Intermolecular Interactions

The biological activity and chemical reactivity of a molecule are profoundly influenced by its interactions with the surrounding solvent environment. For this compound, understanding its solvation effects and intermolecular interactions is crucial for predicting its behavior in both biological systems and chemical reactions.

Computational methods, such as Density Functional Theory (DFT) with implicit or explicit solvent models, can be used to investigate these phenomena. The polarity of the molecule, governed by the aldehyde, fluorine, and ether functionalities, will dictate its solubility and how it interacts with polar and non-polar solvents.

Key Intermolecular Interactions:

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, while in the presence of protic solvents like water, it can participate in hydrogen bonding networks.

Dipole-Dipole Interactions: The polar C=O and C-F bonds create a significant molecular dipole moment, leading to dipole-dipole interactions with other polar molecules.

van der Waals Forces: The aromatic ring and the alkyl chain of the propoxy group contribute to non-polar surface area, allowing for van der Waals interactions.

Halogen Bonding: The fluorine atom, under certain circumstances, can participate in halogen bonding, a non-covalent interaction with a nucleophilic site.

Studies on multi-substituted benzaldehyde derivatives have shown that weak C–H⋯O hydrogen bonding, C–H⋯π, and π–π stacking interactions play a significant role in their crystal packing and supramolecular assembly. rsc.orgrsc.orgafricaresearchconnects.com Theoretical calculations of intermolecular interaction energies can quantify the strength of these contacts. rsc.orgrsc.org

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. For this compound, reaction mechanism modeling can offer insights into its reactivity, particularly in reactions involving the aldehyde group.

For instance, the reaction of substituted benzaldehydes with nucleophiles is a common transformation. DFT calculations can be employed to model the reaction pathway, locate the transition state structure, and determine the activation energy. The electronic effects of the fluorine and propoxy substituents would be expected to play a significant role. The electron-withdrawing fluorine atom could enhance the electrophilicity of the aldehyde carbon, potentially increasing the rate of nucleophilic attack. Conversely, the electron-donating propoxy group might have an opposing effect.

A computational study on the reaction between benzaldehyde derivatives and amines has identified key transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination to form a Schiff base. nih.gov The influence of various substituents on the energetics of these steps was systematically investigated. nih.gov Similar computational approaches could be applied to understand the specific reactivity of this compound in various chemical transformations.

Medicinal Chemistry Applications and Biological Activity

Design and Synthesis of Pharmacologically Active Derivatives

Aromatic aldehydes are fundamental intermediates in synthetic organic chemistry, providing a versatile platform for the creation of a wide array of pharmacologically active compounds. wisdomlib.org Their reactivity allows for the construction of diverse molecular architectures with significant biological activities. wisdomlib.org

In drug discovery, the strategic inclusion of fluorine atoms in organic molecules is a key approach to innovation. nbinno.com Fluorinated aromatic aldehydes, such as structures analogous to 2-Fluoro-4-propoxybenzaldehyde, are considered vital building blocks for developing next-generation pharmaceuticals. nbinno.com The fluorine atom can significantly influence a molecule's physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability. nbinno.com These attributes are critical for enhancing a drug candidate's pharmacokinetic profile—governing its absorption, distribution, metabolism, and excretion. nbinno.com Consequently, medicinal chemists increasingly utilize fluorinated intermediates to design drugs with potentially greater potency, improved bioavailability, and a more favorable side-effect profile. nbinno.com The fluorinated aromatic aldehyde structure serves as a versatile scaffold, or pharmacophore, for creating novel molecular designs that can target specific biological pathways. nbinno.comnih.gov

Aromatic aldehydes are a critical class of organic compounds widely used as versatile intermediates in the synthesis of various therapeutic agents. wisdomlib.orgsciepublish.com Their utility stems from their ability to react with other molecules, such as primary amines, to form diverse structures like imines (Schiff bases). nih.gov This reactivity is harnessed to produce precursors for a range of pharmaceuticals, including anticancer and anti-inflammatory agents. wisdomlib.orgnbinno.com The development of innovative synthetic methods is continually focused on creating new aromatic aldehyde derivatives that exhibit promising therapeutic potential. wisdomlib.org These compounds are also used as active ingredients themselves in some pharmaceutical and cosmetic compositions for treating inflammatory conditions. google.com

Enzyme Inhibition Studies

The structural features of this compound—an aromatic ring with an aldehyde, a halogen, and an ether linkage—are found in various classes of enzyme inhibitors. Research into analogous compounds has revealed inhibitory activity against several key enzymes implicated in human diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a validated therapeutic target for type 2 diabetes and obesity, as it is a negative regulator of insulin and leptin signaling pathways. nih.govbenthamscience.com T-cell Protein Tyrosine Phosphatase (TCPTP) is the most homologous phosphatase to PTP1B (with approximately 74% identity in the catalytic domain) and is also a target for metabolic disorders and cancer immunotherapy. nih.govrsc.orgmdpi.comfrontiersin.org

Developing potent and selective PTP1B inhibitors is challenging due to the high similarity with TCPTP, as cross-inhibition could lead to adverse effects related to immune function. nih.gov However, dual PTP1B/TCPTP inhibitors are also being explored for correcting metabolic disorders. nih.gov

While direct inhibition by this compound is not documented, uncharged thioxothiazolidinone derivatives, which can be synthesized from aromatic aldehydes, have been identified as competitive inhibitors of PTP1B. nih.gov These compounds have shown effectiveness in cell-based assays, demonstrating their potential as a starting point for developing therapeutic PTP inhibitors. nih.gov The inhibition of PTP1B is being investigated as a strategy in the treatment of various human diseases, including metabolic disorders, neurodegenerative diseases, and several types of cancer. mdpi.comresearchgate.net

| Enzyme Target | Significance | Relevance of Aromatic Aldehyde Derivatives |

|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Negative regulator of insulin and leptin signaling; target for diabetes and obesity. nih.govbenthamscience.com | Thioxothiazolidinone derivatives, synthesized from aromatic aldehydes, act as competitive PTP1B inhibitors. nih.gov |

| T-Cell Protein Tyrosine Phosphatase (TCPTP) | Highly homologous to PTP1B; regulates metabolic pathways and immune responses. nih.govfrontiersin.org | Development of selective inhibitors is crucial to avoid cross-reactivity with PTP1B. nih.gov Dual inhibitors are also being investigated. nih.gov |

Neuraminidase (NA), a surface glycoprotein of the influenza virus, is a critical target for the design of anti-influenza drugs. nih.gov The enzyme's active site contains highly conserved residues, making it an attractive target for inhibitors that could be effective against multiple influenza strains. nih.govbohrium.com Neuraminidase inhibitors function by blocking the release of new virus particles from infected cells. rsc.orgmdpi.com

Research has focused on designing non-carbohydrate-based inhibitors to overcome the limitations of early drug candidates. nih.gov Aromatic compounds, including benzoic acid derivatives and other aromatic ethers, have been designed to replace the natural pyranose ring of the sialic acid substrate. nih.govbohrium.com These aromatic inhibitors make specific interactions with the conserved residues in the neuraminidase active site. bohrium.com The development of such compounds has the potential to yield antiviral drugs effective against all strains of influenza virus. nih.gov An aromatic compound featuring an oxopyridine scaffold, for instance, was found to inhibit the neuraminidase activity of the A(H1N1) influenza virus. nih.gov

The Pim family of serine/threonine protein kinases (Pim-1, Pim-2, and Pim-3) are frequently overexpressed in certain cancers, such as prostate cancer, leukemia, and lymphoma, making them attractive targets for anticancer drug development. nih.govox.ac.uk These kinases play a significant role in pathways related to cell survival, proliferation, and apoptosis. jst.go.jp

Thiazolidinedione derivatives, which are synthesized via the condensation of an aromatic aldehyde with a thiazolidinedione core, have emerged as a potent class of Pim kinase inhibitors. nih.govox.ac.uk For example, 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione was identified as a selective and competitive inhibitor of Pim-1. nih.gov Subsequent research has led to the development of a series of substituted thiazolidine-2,4-dione compounds with high potency against both Pim-1 and Pim-2. nih.gov Some of these derivatives, such as AZD1208, which is derived from a benzaldehyde (B42025) precursor, function as ATP-competitive pan-Pim kinase inhibitors with nanomolar efficacy. researchgate.net The 2-thioxothiazolidin-4-one (rhodanine) scaffold, also derived from aromatic aldehydes, has been explored to develop potent pan-PIM kinase inhibitors as well. jst.go.jp

| Compound Class | Enzyme Target(s) | Reported Activity |

|---|---|---|

| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione | Pim-1 | Identified as a selective, competitive inhibitor. nih.gov |

| Substituted thiazolidine-2,4-dione congeners | Pim-1, Pim-2 | Potent compounds with IC50 values of 13 nM for Pim-1 and 2.3 µM for Pim-2. nih.gov |

| AZD1208 (Thiazolidinedione derivative) | Pim-1, Pim-2, Pim-3 | Pan-Pim inhibitor with IC50 values of 0.4 nM (PIM1), 5 nM (PIM2), and 1.9 nM (PIM3). researchgate.net |

| 2-Thioxothiazolidin-4-one (rhodanine) derivatives | Pim-1, Pim-2, Pim-3 | Developed as potent pan-PIM kinase inhibitors with single-digit nanomolar IC50 values. jst.go.jp |

Alpha-Glucosidase and Cholinesterase Enzyme Inhibition by Related Structures

Derivatives of benzaldehyde have shown promise as inhibitors of key enzymes implicated in metabolic and neurological disorders.

Alpha-Glucosidase Inhibition:

Alpha-glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. frontiersin.org By delaying carbohydrate digestion, α-glucosidase inhibitors help to control postprandial blood glucose levels. frontiersin.orgnih.gov Research has demonstrated that various substituted benzaldehyde derivatives can effectively inhibit this enzyme. For instance, studies on a series of hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid, which incorporate various substituted benzaldehyde moieties, revealed potent α-glucosidase inhibitory activity. nih.gov Several of these compounds exhibited significantly greater inhibition than the standard drug, acarbose. nih.gov The structure-activity relationship (SAR) studies highlighted that the position and nature of substituents on the benzaldehyde ring are critical for inhibitory potency. nih.gov For example, hydroxyl-substituted benzaldehyde analogs showed that the placement of the hydroxy groups influences the inhibitory effect. nih.gov While direct studies on this compound are not extensively documented in this context, the known inhibitory potential of various benzaldehyde derivatives suggests that its derivatives could also exhibit α-glucosidase inhibition. nih.govkorea.ac.krresearchgate.net The presence of the fluoro and propoxy groups would likely influence the electronic and steric properties of the molecule, potentially affecting its binding to the enzyme's active site.

Cholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease. nih.gov Benzimidazole-based derivatives incorporating substituted benzaldehydes have been investigated as potent inhibitors of these enzymes. nih.gov Molecular docking studies have revealed that these compounds can form stable complexes with both AChE and BChE, with some derivatives showing greater binding affinities than the standard inhibitor, donepezil. nih.gov The interactions often involve key residues in the active site, such as Tyr334 and Asp72 in AChE. nih.gov The inhibitory activity of these compounds is influenced by the nature and position of the substituents on the benzaldehyde ring. nih.gov For example, the presence of electron-withdrawing groups can impact the inhibitory potential. nih.gov

Table 1: Inhibitory Activity of Selected Benzaldehyde Derivatives against α-Glucosidase and Cholinesterases

| Compound Type | Target Enzyme | Key Findings |

|---|---|---|

| Hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid | α-Glucosidase | Several derivatives showed outstanding inhibition compared to acarbose. nih.gov |

| Hydroxyl-substituted benzaldehyde analogs | α-Glucosidase | Positional effect of hydroxy groups is crucial for activity. nih.gov |

| Benzimidazole-based substituted benzaldehyde derivatives | Acetylcholinesterase (AChE) | Potent inhibitors, with some showing better binding affinity than donepezil. nih.gov |

| Benzimidazole-based substituted benzaldehyde derivatives | Butyrylcholinesterase (BChE) | Effective inhibition, forming stable complexes with the enzyme. nih.gov |

Antimicrobial and Anticancer Activity

The search for new antimicrobial and anticancer agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens and the need for more effective and selective cancer therapies. arabjchem.orgrjpbr.com Derivatives of this compound, particularly in the form of Schiff bases, represent a promising class of compounds in this endeavor.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known to possess a wide range of pharmacological activities, including antibacterial properties. arabjchem.orgmediresonline.org Numerous studies have demonstrated the efficacy of Schiff bases derived from substituted benzaldehydes against both Gram-positive and Gram-negative bacteria. arabjchem.orgscirp.orgresearchgate.net The antimicrobial activity of these compounds is often attributed to the presence of the azomethine group (>C=N–). nih.gov

The biological activity of Schiff bases can be modulated by the nature of the substituents on the benzaldehyde ring. For example, the presence of electron-withdrawing or electron-donating groups can influence the electronic distribution within the molecule and, consequently, its interaction with bacterial targets. researchgate.net Research on Schiff bases derived from various benzaldehydes and 3,3′-diaminodipropylamine showed bacteriostatic activity against pathogenic Gram-positive and Gram-negative bacteria. arabjchem.orgarabjchem.org Similarly, other studies have reported that Schiff base derivatives of benzaldehyde exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. mediresonline.org The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds. mdpi.com While specific data on Schiff bases from this compound is limited, the general findings for related structures suggest that they would likely exhibit antibacterial properties worth investigating. researchgate.netresearchgate.net

Schiff bases and their metal complexes have emerged as a significant area of interest in the development of novel anticancer agents. rjpbr.comstatperson.com A plethora of Schiff base-containing derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines, including breast cancer lines such as MCF-7. mdpi.commdpi.com The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular processes, such as DNA replication or enzyme function. statperson.com

For instance, a series of Schiff base–TMB (3,4,5-trimethoxybenzamide) hybrids were synthesized and evaluated for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com Several of these compounds displayed higher cytotoxic activity than the reference drug colchicine. mdpi.com Further mechanistic studies on the most potent compounds revealed that they could induce cell cycle arrest at the G2/M phase and promote apoptosis. mdpi.com Similarly, other studies have reported that Schiff bases derived from various aldehydes can exhibit significant antiproliferative activity against breast cancer cells. mdpi.com The incorporation of the this compound moiety into such Schiff base structures could lead to novel compounds with potent and selective anticancer activity. The fluorine and propoxy substituents could enhance lipophilicity and modulate electronic properties, potentially leading to improved cellular uptake and target interaction.

Table 2: Biological Activities of Schiff Bases Derived from Substituted Benzaldehydes

| Activity | Target | Key Findings |

|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | Schiff bases show bacteriostatic activity. arabjchem.orgarabjchem.org |

| Anticancer | MCF-7 breast cancer cells | Some derivatives show higher cytotoxicity than colchicine and induce apoptosis. mdpi.com |

| Anticancer | Various cancer cell lines | Schiff bases exhibit a broad range of cytotoxic activities. rjpbr.commdpi.com |

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells and pathogenic microbes. rsc.orgmdpi.com Boron dipyrromethene (BODIPY) derivatives are a class of photosensitizers that have garnered significant attention due to their excellent photophysical properties. rsc.orgbohrium.comnih.gov These properties include high molar extinction coefficients, good photostability, and the ability to be synthetically modified to tune their absorption and emission characteristics. nih.gov

The core structure of BODIPY can be functionalized with various substituents to enhance its efficacy and target specificity. The incorporation of benzaldehyde derivatives into the BODIPY scaffold is a common strategy to create novel photosensitizers. mdpi.com For instance, condensation reactions between a BODIPY core and substituted benzaldehydes can yield photosensitizers with potent photodynamic activity. mdpi.com Cationic BODIPY derivatives have shown particular promise in antimicrobial photodynamic therapy (aPDT) against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The positive charges facilitate the binding of the photosensitizer to the negatively charged bacterial cell wall. While direct synthesis using this compound is not explicitly detailed in the reviewed literature, its use in the synthesis of novel BODIPY derivatives could lead to photosensitizers with unique properties for aPDT. The fluoro and propoxy groups could influence the compound's solubility, cellular uptake, and ROS generation efficiency.

Target Identification and Molecular Mechanism of Action Studies

Understanding the molecular interactions between a drug candidate and its biological target is fundamental for rational drug design and optimization.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. mdpi.com This in silico approach provides valuable insights into the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govresearchgate.net

In the context of benzaldehyde derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action as enzyme inhibitors. nih.gov For example, in the case of cholinesterase inhibitors, docking simulations have identified the specific amino acid residues within the enzyme's active site that interact with the substituted benzaldehyde moiety. nih.gov These studies have shown that interactions with residues like Tyr334 and Asp72 are crucial for the inhibitory activity of certain benzimidazole-based benzaldehyde derivatives against AChE. nih.gov Similarly, for ALDH1A3 inhibitors, docking studies have revealed that the benzaldehyde core can form pi-pi stacking interactions with key aromatic residues in the active site, such as Y297. mdpi.com The aldehyde functionality itself is also critical for the interaction with the enzyme's catalytic center. mdpi.com

For derivatives of this compound, molecular docking could be employed to predict their binding to various biological targets. The fluorine atom could participate in hydrogen bonding or other electrostatic interactions, while the propoxy group could engage in hydrophobic interactions within the binding pocket. These computational predictions can guide the synthesis of more potent and selective inhibitors.

Cell Cycle Perturbation and Induced Apoptosis

Extensive literature searches did not yield specific studies investigating the effects of this compound on cell cycle perturbation or the induction of apoptosis in any cell lines. While research exists on the cytotoxic and apoptotic effects of the parent compound, benzaldehyde, and some of its other derivatives, these findings cannot be directly extrapolated to this compound due to the specific influence of the fluoro and propoxy substitutions on the molecule's biological activity.

Studies on benzaldehyde have shown that it can induce cytotoxicity and apoptosis in cultured human lymphocytes, with effects observed on cell proliferation and DNA damage. nih.gov Furthermore, various substituted benzaldehydes have been evaluated for their cytotoxic activity against several human cancer cell lines, with the structure-activity relationship indicating that the nature, number, and position of substituents on the aromatic ring are critical for biological activity. ufc.br However, without direct experimental evidence for this compound, any discussion on its potential to perturb the cell cycle or induce apoptosis would be speculative and fall outside the scope of this review.

Interaction with Biological Macromolecules (e.g., Human Serum Albumin)

There is currently no specific research available in the public domain that details the interaction between this compound and biological macromolecules such as Human Serum Albumin (HSA).

The interaction of various ligands with HSA is a critical area of study in medicinal chemistry, as it significantly influences the pharmacokinetic and pharmacodynamic properties of a compound. Studies on other benzaldehyde derivatives have demonstrated that they can bind to HSA. For example, research on para-substituted benzaldehydes has shown that they interact with HSA, with the primary forces being hydrogen bonding and hydrophobic interactions. nih.gov The binding mechanism is typically static quenching, involving the formation of a ground-state complex. nih.gov The strength of the interaction and its effect on the conformation of HSA have been shown to be dependent on the electron-donating or electron-withdrawing nature of the substituent at the para position. nih.gov

However, in the absence of specific binding studies, fluorescence quenching experiments, or molecular docking simulations for this compound, it is not possible to provide details on its binding affinity, binding sites, or the thermodynamic parameters of its interaction with HSA or other biological macromolecules.

Applications in Materials Science and Catalysis

Precursor in Polymer and Resin Synthesis

While not a commodity monomer, 2-Fluoro-4-propoxybenzaldehyde is a promising precursor for specialty polymers and resins where specific properties are desired. The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and flame retardancy, while also lowering the dielectric constant and surface energy. nih.gov

The aldehyde functionality allows this compound to participate in polymerization reactions to form various classes of polymers, including:

Schiff Base Polymers: Through polycondensation reactions with diamines, it can form polyimines (Schiff base polymers). These materials are investigated for their thermal stability, semiconducting properties, and potential as chemosensors.

Phenolic Resins: It can react with phenol (B47542) under acidic or basic conditions to form fluorinated and propoxy-substituted phenolic resins. These modifications can improve the processability and thermal characteristics of the resulting thermoset material.

Polyesters and Polyacetals: The aldehyde group can be chemically transformed (e.g., oxidized to a carboxylic acid or reduced to an alcohol) to create monomers for polyesters and polyacetals, embedding the fluoro-propoxy-phenyl moiety into the polymer chain.

The presence of the propoxy group can enhance the solubility of the resulting polymers in organic solvents, which is a significant advantage for processing and fabrication. The combination of the fluorine atom and the propoxy group allows for fine-tuning of the electronic, physical, and surface properties of the final polymeric materials. nih.gov

Role in Organic Synthesis Reactions

In organic synthesis, substituted benzaldehydes are fundamental building blocks for constructing more complex molecular architectures. innospk.com The aldehyde group is a versatile functional handle that readily participates in a wide array of carbon-carbon bond-forming reactions.

A notable application of this compound is its use as a substrate in the synthesis of 1,5-diketones. These structures are valuable intermediates for the preparation of various heterocyclic compounds, such as pyridines and pyrylium (B1242799) salts. A common and efficient method for synthesizing 1,5-diketones is the base-catalyzed Claisen-Schmidt condensation of an aryl methyl ketone with two equivalents of an aryl aldehyde, followed by a Michael addition.

The reaction proceeds sequentially:

Claisen-Schmidt Condensation: An aryl methyl ketone reacts with this compound to form an α,β-unsaturated ketone (a chalcone).

Michael Addition: A second molecule of the ketone (as an enolate) attacks the chalcone (B49325) in a conjugate addition to yield the 1,5-diketone.

Studies on this reaction show that benzaldehyde (B42025) derivatives with electron-withdrawing groups, such as fluorine, are highly effective substrates. The reaction can often be performed in a one-pot synthesis under transition-metal-free conditions, using bases like potassium hydroxide.

| Aryl Aldehyde Substrate | Ketone Substrate | Catalyst/Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| Benzaldehyde Derivatives with Fluoro/Chloro Groups | Acetophenone | KOH | Ethanol (B145695)/DCM | 2-3 hours | High (e.g., 79-93%) |

| Benzaldehyde Derivatives with Electron-Donating Groups | Acetophenone | KOH | Ethanol | 4-7 hours | High |

| 2-Pyridyl Aldehyde | Acetophenone | Barium Isopropoxide | DMF | 16 hours | Moderate |

Catalytic Applications and Ligand Development

The structure of this compound makes it an excellent starting material for the development of specialized ligands for metal-based catalysis and for the synthesis of organocatalysts.

The most direct application of this compound in ligand development is in the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction of the aldehyde with a primary amine, creating a characteristic imine (-C=N-) bond. Schiff bases are renowned in coordination chemistry for their ability to form stable complexes with a wide variety of transition metals. nih.gov

By reacting this compound with different primary amines (e.g., aliphatic diamines, aromatic amines, or amino acids), a diverse library of bidentate, tridentate, or tetradentate ligands can be generated. sbmu.ac.irscience.gov These ligands can then coordinate with metal ions such as Cu(II), Ni(II), Zn(II), and Co(II) to form metal complexes with potential applications in: sbmu.ac.ir

Homogeneous Catalysis: Acting as catalysts for oxidation, reduction, and carbon-carbon coupling reactions.

Biomimetic Studies: Mimicking the active sites of metalloenzymes.

Materials Science: Forming metal-organic frameworks (MOFs) or luminescent materials.

| Aldehyde Precursor | Amine Precursor | Metal Ion | Resulting Complex Geometry | Potential Application |

|---|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | α-naphthylamine | Cu(II), Ni(II) | Square-planar | Antimicrobial Agents sbmu.ac.ir |

| 2,4-dihydroxybenzaldehyde | α-naphthylamine | Zn(II) | Tetrahedral | Antimicrobial Agents sbmu.ac.ir |

| 5-bromo-salicylaldehyde | Various Amines | Co(II), Ni(II), Cu(II), Zn(II) | Varies | Antimicrobial Agents science.gov |

| 4-hydroxybenzaldehyde | L-glycine | Co(II), Cu(II) | Varies | Antimicrobial Agents chemsociety.org.ng |

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. While this compound is not itself a catalyst, it is a valuable precursor for synthesizing chiral molecules that can be. The aldehyde group can be stereoselectively transformed into a chiral center. For instance, asymmetric reduction can produce a chiral alcohol, or asymmetric amination can yield a chiral amine.

These newly formed chiral entities can then be incorporated into larger molecular scaffolds designed to act as organocatalysts for reactions such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions. The fluoro and propoxy substituents can influence the catalyst's steric and electronic environment, potentially enhancing its activity and selectivity.

The surface functionalization of nanomaterials is critical for tailoring their properties for specific applications. Mesoporous silica (B1680970) nanoparticles (MSNs) are widely studied platforms for drug delivery and catalysis due to their high surface area, tunable pore size, and biocompatibility. mdpi.com

The aldehyde group of this compound provides a covalent anchor point for immobilizing it onto the surface of nanoparticles. nih.gov This can be achieved through several methods:

Post-synthesis Grafting: Amine-functionalized MSNs can be reacted with this compound to form stable imine bonds on the nanoparticle surface.

Co-condensation: An organosilane derivative of this compound can be included during the initial synthesis of the MSNs. This incorporates the functional group throughout the silica framework or selectively on the surface. bohrium.com

Once functionalized onto the nanoparticle, the aldehyde group can serve as a reactive site for the subsequent attachment of other molecules, such as therapeutic agents, targeting ligands, or catalytic species. nih.gov For example, aldehyde-functionalized MSNs have been developed as pH-responsive nanocarriers for protein drugs, where the drug is attached via an imine linkage that is stable at physiological pH but cleaves in the acidic environment of endosomes, releasing the cargo. nih.gov

| Functional Group | Method of Attachment | Purpose/Application |

|---|---|---|

| Amino (-NH₂) | Grafting/Co-condensation | Provides positive surface charge; anchor for further modification. rsc.org |

| Carboxyl (-COOH) | Grafting | Provides negative surface charge; pH-responsive drug release. rsc.orgrsc.org |

| Aldehyde (-CHO) | Grafting/Co-condensation | Covalent attachment of proteins/drugs via imine bonds; pH-responsive systems. nih.gov |

| Phenyl (-Ph) | Grafting | Increases hydrophobicity for loading non-polar drugs. rsc.org |

Future Research Directions and Challenges

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability